molecular formula C18H22O3 B5864600 8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5864600
M. Wt: 286.4 g/mol
InChI Key: ODLHRUSTVCUNCT-UHFFFAOYSA-N
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Description

8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl, propyl, and 3-methylbut-2-en-1-yl groups

Properties

IUPAC Name

8-methyl-7-(3-methylbut-2-enoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-5-6-14-11-17(19)21-18-13(4)16(8-7-15(14)18)20-10-9-12(2)3/h7-9,11H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHRUSTVCUNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 3-methylbut-2-en-1-ol.

    Esterification: The hydroxyl group of 4-hydroxycoumarin is esterified with 3-methylbut-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester.

    Alkylation: The ester is then subjected to alkylation using an alkylating agent, such as methyl iodide, to introduce the methyl group at the 8-position of the chromen-2-one core.

    Propylation: Finally, the propyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Similar structure but with a quinolin-2-one core instead of chromen-2-one.

    7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one: Similar structure but with a methoxy group at the 7-position instead of the 3-methylbut-2-en-1-yl group.

  • 9-[(3-methyl-2-butenyl)oxy]-7H-furo3,2-gbenzopyran-7-one : Similar structure but with a furo3,2-gbenzopyran core instead of chromen-2-one.

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